

Chloroacetic Anhydride: A Technical Guide to Chemical Properties and Reactivity

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Compound of Interest

Compound Name: Chloroacetic anhydride

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Introduction

Chloroacetic anhydride, with the chemical formula $(\text{ClCH}_2\text{CO})_2\text{O}$, is a highly reactive derivative of chloroacetic acid. It serves as a potent acylating agent and a versatile intermediate in a multitude of organic syntheses.^{[1][2]} Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it is employed for the introduction of the chloroacetyl group into various molecules.^[1] This functional group is a valuable synthetic handle, enabling further modifications and the construction of complex molecular architectures. This guide provides an in-depth overview of the chemical properties, reactivity, and key applications of **chloroacetic anhydride**, tailored for professionals in research and drug development.

Chemical and Physical Properties

Chloroacetic anhydride is a colorless to slightly yellow crystalline solid with a strong, pungent odor.^[3] It is classified as a hazardous substance, causing severe skin burns and being toxic if swallowed or inhaled.^{[1][4]} Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is mandatory.^[1]

A summary of its key quantitative properties is presented below for easy reference and comparison.

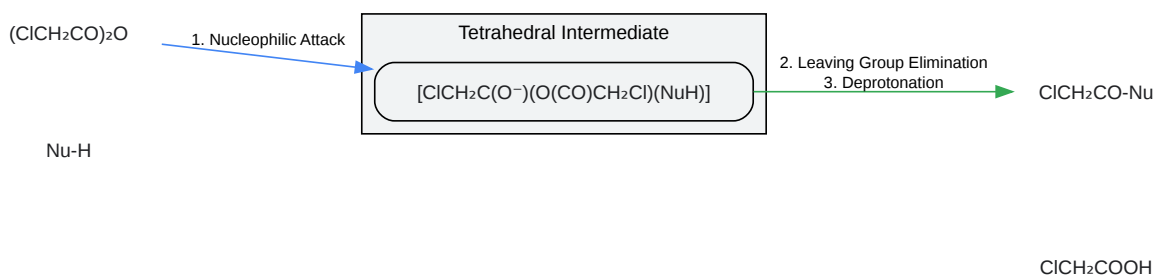
Property	Value	References
Molecular Formula	C ₄ H ₄ Cl ₂ O ₃	[5]
Molecular Weight	170.98 g/mol	[3]
Appearance	Colorless to slightly yellow crystalline solid/prisms	[3][5]
Odor	Pungent	[3]
Density	1.5494 g/cm ³ (at 20 °C)	[3]
Melting Point	46 - 60 °C	[3][6][7]
Boiling Point	203 °C (at 760 mmHg)	[3]
120-123 °C (at 20 mmHg)	[6][7]	
109-110 °C (at 10 mmHg)	[8]	
Vapor Pressure	<0.75 mmHg (at 20 °C)	
Solubility	Freely soluble in ether, chloroform. Slightly soluble in benzene. Practically insoluble in cold petroleum ether.	[3][8]

Reactivity and Reaction Mechanisms

The reactivity of **chloroacetic anhydride** is dominated by the electrophilic nature of its carbonyl carbons, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

General Reaction Mechanism

The fundamental reaction pathway for **chloroacetic anhydride** involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This is followed by the elimination of a chloroacetate ion, a relatively good leaving group, to form the acylated product and chloroacetic acid as a byproduct.

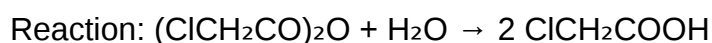


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Caption: General mechanism of nucleophilic acyl substitution with **chloroacetic anhydride**.

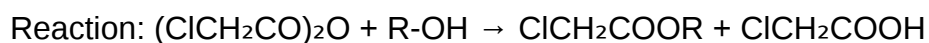
Hydrolysis: Reaction with Water

Chloroacetic anhydride reacts rapidly and violently with water in an exothermic reaction to yield two equivalents of chloroacetic acid.[1][9] This high reactivity with water means it is moisture-sensitive and must be handled under anhydrous conditions to prevent decomposition.[9]



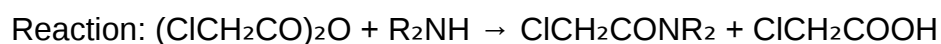
Alcoholysis: Reaction with Alcohols

In a reaction known as alcoholysis, **chloroacetic anhydride** reacts with alcohols to form a chloroacetate ester and one equivalent of chloroacetic acid.[10] This reaction is a common method for introducing the chloroacetyl group as a protecting group for alcohols in multi-step syntheses.[7] The reaction is typically performed at room temperature or with gentle warming.[5][8]



Aminolysis: Reaction with Amines

Primary and secondary amines readily react with **chloroacetic anhydride** to form N-substituted chloroacetamides.[11][12] This reaction is highly efficient and is a cornerstone in the synthesis of many pharmaceuticals and biologically active molecules.[11] The reaction proceeds quickly, often at room temperature, and typically requires a base to neutralize the chloroacetic acid byproduct.[1]



Friedel-Crafts Acylation

Chloroacetic anhydride can be used as an acylating agent in Friedel-Crafts reactions to introduce a chloroacetyl group onto an aromatic ring.[3] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl_3), and produces an aryl ketone.[3][8] The resulting chloroacetylated aromatic compound is a versatile intermediate for further synthetic transformations.



Experimental Protocols

Detailed experimental procedures are crucial for reproducible and safe laboratory work. Below are representative protocols for the synthesis of **chloroacetic anhydride** and a typical amidation reaction.

Protocol 1: Synthesis of Chloroacetic Anhydride

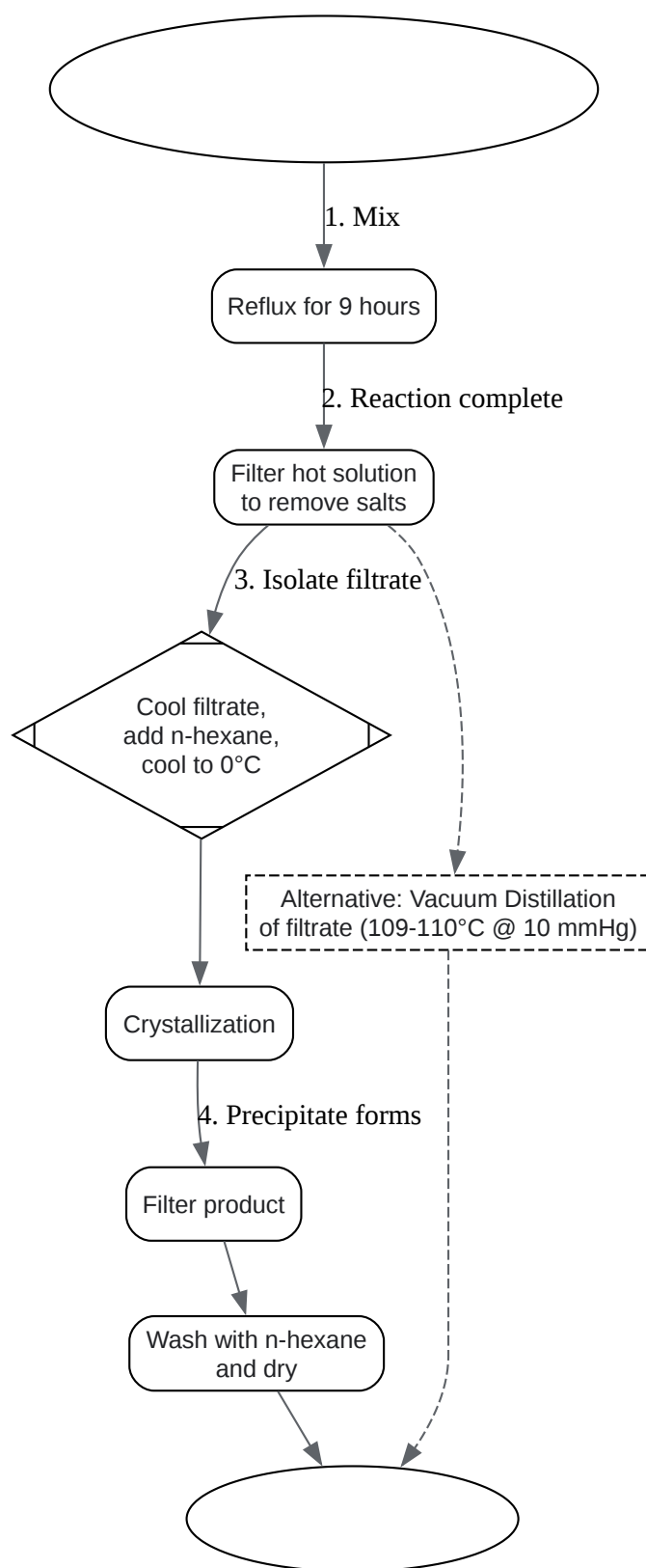
This protocol describes a common laboratory-scale synthesis from sodium chloroacetate and chloroacetyl chloride.[13]

Materials:

- Sodium monochloroacetate (113.3 g, 1.138 mol)
- Chloroacetyl chloride (127.5 g, 1 mol)
- Dry benzene (136 mL)
- n-Hexane (for washing)

Procedure:

- To a stirred solution of chloroacetyl chloride in dry benzene, slowly add powdered sodium monochloroacetate over 15 minutes at room temperature. An exotherm will be observed, raising the temperature to approximately 60°C.
- Reflux the resulting mixture for 9 hours.
- After reflux, filter the hot solution to remove the precipitated salts.
- Cool the filtrate to room temperature, dilute with n-hexane, and then cool further to 0°C to induce crystallization.
- Filter the separated solid, wash with dry n-hexane, and dry to yield **chloroacetic anhydride** as a white crystalline solid.
- Alternative Isolation: The benzene filtrate from step 3 can be directly subjected to high vacuum distillation. The product is collected at 109-110°C at 10 mmHg.[\[13\]](#)



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Caption: Workflow for the synthesis of **chloroacetic anhydride**.

Protocol 2: General Procedure for N-Chloroacetylation of an Amine

This protocol provides a general method for the amidation of a primary or secondary amine using **chloroacetic anhydride**, which is analogous to procedures using chloroacetyl chloride.

[13] A non-nucleophilic base is used to scavenge the acid byproduct.

Materials:

- Amine (e.g., aniline) (1 equivalent)
- **Chloroacetic anhydride** (1.1 equivalents)
- Aprotic solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)
- Tertiary amine base (e.g., Triethylamine - TEA, or Pyridine) (1.2 equivalents)

Procedure:

- Dissolve the amine (1 eq.) and the base (1.2 eq.) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of **chloroacetic anhydride** (1.1 eq.) in the same solvent to the cooled amine solution dropwise, maintaining the temperature at or below 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
- Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove chloroacetic acid,

and finally with brine.

- Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.
- Purify the product as necessary, typically by recrystallization or column chromatography.

Applications in Drug Development and Synthesis

Chloroacetic anhydride is a key reagent in the synthesis of a wide range of chemical entities due to its ability to introduce the versatile chloroacetyl group.

- **N-Acetylation of Amino Acids:** It is highly effective for the N-acetylation of amino acids, a crucial step in peptide synthesis and the modification of biomolecules.^{[11][14]} This modification can alter the biological activity and physicochemical properties of the parent amino acid.^[14]
- **Synthesis of Heterocycles:** The chloroacetylated products derived from reactions with **chloroacetic anhydride** are precursors to various heterocyclic compounds, which form the core of many drug molecules.
- **Protecting Group Chemistry:** The chloroacetyl group can be used as a protecting group for hydroxyl and amino functionalities.^[7] While not as common as other protecting groups, it offers an alternative that can be removed under specific conditions.
- **Intermediate for Bioactive Molecules:** It has been used in the synthesis of various complex molecules, including a water-soluble, thiol-reactive, and photo-switchable cross-linker (BSBCA) and D,L-7-azatryptophan, showcasing its role in creating specialized research tools and potential therapeutic agents.

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